N-(4-bromo-3-methylphenyl)-2-(4-methyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)acetamide
Description
N-(4-bromo-3-methylphenyl)-2-(4-methyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)acetamide is a heterocyclic compound featuring a pyridazino[4,5-b][1,4]thiazine core fused with an acetamide moiety. Its structure includes a 4-bromo-3-methylphenyl substituent, which confers unique steric and electronic properties. Structural characterization of such compounds often relies on crystallographic methods, with tools like the SHELX software suite playing a critical role in resolving molecular conformations .
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-(4-methyl-3,5-dioxopyridazino[4,5-b][1,4]thiazin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN4O3S/c1-9-5-10(3-4-11(9)17)19-13(22)7-21-16(24)15-12(6-18-21)25-8-14(23)20(15)2/h3-6H,7-8H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLHRUBMEABMKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CN2C(=O)C3=C(C=N2)SCC(=O)N3C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromo-3-methylphenyl)-2-(4-methyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)acetamide is a complex organic compound with potential biological activity. This article explores its pharmacological properties, particularly focusing on its anticancer and antimicrobial activities, based on available research findings.
- Molecular Formula : C20H18BrN3O3
- Molecular Weight : 428 Da
- LogP : 3.26
- Polar Surface Area : 70 Å
- Hydrogen Bond Acceptors : 3
- Hydrogen Bond Donors : 1
These properties suggest that the compound may exhibit significant lipophilicity and moderate polarity, which could influence its biological interactions.
Anticancer Activity
Research indicates that compounds similar to this compound possess notable anticancer properties. For instance:
- Mechanism of Action : Many heterocyclic compounds target DNA through intercalation, disrupting replication and transcription processes in cancer cells. The structural features of this compound may facilitate similar interactions with DNA.
- Case Studies :
- In vitro studies have shown that derivatives of pyridazine exhibit significant cytotoxicity against various cancer cell lines (e.g., HeLa and MCF-7) .
- A study on thiazole derivatives showed promising results against tumor growth, suggesting that modifications in the structure can enhance anticancer efficacy .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored:
- Inhibition Studies : Compounds with similar scaffolds have demonstrated effectiveness against bacterial strains such as E. coli and S. aureus. The presence of bromine and other functional groups in the structure may enhance antimicrobial activity by disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
- Research Findings :
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing activity include:
- Substituents on the Phenyl Ring : The position and nature of substituents (e.g., bromine and methyl groups) can significantly affect the compound's interaction with biological targets.
- Heterocyclic Moieties : The presence of pyridazine and thiazine rings contributes to the overall reactivity and binding affinity of the compound towards DNA and enzymes involved in cancer progression.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C20H18BrN3O3 |
| Molecular Weight | 428 Da |
| LogP | 3.26 |
| Polar Surface Area | 70 Å |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(4-bromo-3-methylphenyl)-2-(4-methyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)acetamide exhibit promising anticancer properties. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through various pathways, including the inhibition of specific enzymes involved in cell proliferation.
Antimicrobial Properties
The compound has also shown potential as an antimicrobial agent. Research indicates that derivatives with similar structures possess activity against various bacterial strains, making them candidates for further investigation in antibiotic development.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. This could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
Case Studies
- Study on Anticancer Activity : A study published in ACS Omega explored the synthesis of similar compounds and their cytotoxic effects on cancer cell lines. Results indicated that modifications to the thiazine structure significantly enhanced efficacy against breast cancer cells .
- Antimicrobial Testing : Another research project evaluated derivatives of this compound against Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones in cultures treated with these compounds .
Comparison with Similar Compounds
Structural Modifications
The target compound shares structural homology with 2-(4-cyclopropyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(2,4-difluorophenyl)acetamide ( compound). Key differences include:
- Pyridazino-thiazine substituent: The target compound has a 4-methyl group, whereas the analog in features a 4-cyclopropyl group.
- Aryl acetamide substituents : The target compound’s phenyl group is 4-bromo-3-methyl , while the analog substitutes with 2,4-difluoro .
These modifications influence electronic distribution, steric bulk, and lipophilicity (Table 1).
Physicochemical Properties
Table 1. Comparative Analysis of Structural and Calculated Properties
- The cyclopropyl group in the compound may improve metabolic stability compared to methyl due to reduced susceptibility to oxidative metabolism .
Stability and Metabolic Considerations
- Target compound: The bromine atom poses a risk of metabolic debromination, a common pathway for aryl halides. The 4-methyl group on the pyridazino-thiazine may offer moderate protection against oxidation.
- compound : The cyclopropyl group’s ring strain could enhance stability under acidic conditions, while fluorine’s inductive effects may reduce cytochrome P450-mediated metabolism .
Q & A
Q. What are the key challenges in synthesizing N-(4-bromo-3-methylphenyl)-2-(4-methyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)acetamide?
The synthesis of this compound involves multi-step reactions requiring precise control of conditions:
- Stepwise functionalization : Bromination and methyl group introduction on the aromatic ring must precede coupling with the pyridazino-thiazine core to avoid side reactions .
- Reaction optimization : Solvent polarity (e.g., DMF or THF) and temperature (40–80°C) are critical for achieving high yields in the acetamide coupling step .
- Purification challenges : Chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is necessary due to polar intermediates .
Q. How is structural confirmation performed for this compound?
A combination of analytical techniques is required:
- NMR spectroscopy : H and C NMR confirm the integration of aromatic protons (δ 6.8–7.5 ppm), methyl groups (δ 2.1–2.5 ppm), and the acetamide carbonyl (δ 170–175 ppm) .
- Mass spectrometry (HRMS) : Molecular ion peaks ([M+H]) must match the theoretical mass (e.g., ~500–550 Da range for similar derivatives) .
- X-ray crystallography : SHELX or WinGX software can resolve ambiguities in stereochemistry or crystal packing .
Advanced Research Questions
Q. How can reaction conditions be optimized for scaling up the synthesis?
Use Design of Experiments (DoE) to systematically vary parameters:
Q. What strategies resolve contradictions in biological activity data for pyridazino-thiazine derivatives?
- Target-specific assays : Compare IC values across enzyme inhibition (e.g., kinases) vs. cell-based viability assays to distinguish direct vs. indirect effects .
- Molecular docking : Use AutoDock or Schrödinger Suite to correlate substituent effects (e.g., bromine’s steric bulk vs. methyl’s electron donation) with binding affinity .
- Meta-analysis : Cross-reference datasets from PubChem and crystallographic databases (CCDC) to validate trends .
Q. How does the bromo-methylphenyl substituent influence the compound’s reactivity and bioactivity?
| Substituent | Effect on Reactivity | Biological Impact |
|---|---|---|
| 4-Bromo | Enhances electrophilicity for nucleophilic substitution | Increases halogen bonding with protein targets (e.g., ATP-binding pockets) |
| 3-Methyl | Steric hindrance reduces aggregation in aqueous media | Improves pharmacokinetic properties (e.g., logP ~3.5) |
Q. What crystallographic challenges arise during structure determination?
- Disorder in the pyridazino-thiazine core : Use SHELXL’s PART and SADI commands to refine anisotropic displacement parameters .
- Twinned crystals : Implement the HKLF 5 format in SHELXTL to deconvolute overlapping reflections .
- Hydrogen bonding networks : ORTEP visualizations reveal intermolecular interactions critical for stability (e.g., N–H···O=C motifs) .
Methodological Guidance
Q. How to design a stability study under physiological conditions?
- Buffer systems : Test pH 2.0 (simulated gastric fluid) and pH 7.4 (blood) at 37°C over 24–72 hours .
- Analytical endpoints : Monitor degradation via HPLC (retention time shifts) and LC-MS (fragment ions) .
- Kinetic modeling : Calculate half-life () using first-order decay equations .
Q. What computational tools predict metabolic pathways?
- Software : Use SwissADME or MetaCore to identify cytochrome P450 oxidation sites (e.g., benzylic C–H bonds) .
- In silico toxicity : ProTox-II assesses hepatotoxicity risks based on structural alerts (e.g., thiazine ring epoxidation) .
Data Interpretation and Reporting
Q. How to address discrepancies between theoretical and experimental NMR shifts?
- Solvent effects : Simulate spectra with COSMO-RS (e.g., DMSO-d vs. CDCl) .
- Dynamic effects : Low-temperature NMR (−40°C) reduces conformational averaging in flexible regions (e.g., acetamide side chains) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
